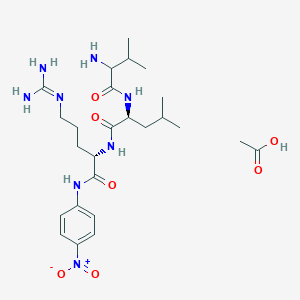

H-DL-Val-Leu-Arg-pNA.CH3CO2H

Description

Evolution of Synthetic Peptide Substrates for Enzymatic Assays

The use of synthetic substrates in enzyme assays has undergone significant evolution. Early methods often relied on natural protein substrates, which could be difficult to purify and lead to complex product mixtures. frontiersin.org The 1970s saw the introduction of synthetic chromogenic peptide substrates, which offered a more specific and quantifiable approach to measuring enzyme activity. manufacturingchemist.comnih.gov These initial substrates paved the way for the development of a vast array of peptides with varying sequences and reporter groups, tailored to the specificities of different proteases. nih.govtandfonline.com

The development of these synthetic tools was a breakthrough, allowing for more rapid and precise identification of enzyme activity. manufacturingchemist.com This led to the creation of substrates for enzymes involved in coagulation, fibrinolysis, and the complement systems. nih.gov Over the years, further refinements have been made to improve factors like affinity (Km), catalytic rate (kcat), solubility, and selectivity. tandfonline.com The evolution continues with the development of fluorogenic and luminogenic substrates, which offer even higher sensitivity for detecting enzyme activity. manufacturingchemist.com

Principles of Chromogenic Substrate Design and Mechanism of Action, focusing on p-Nitroanilide Derivatives

The design of chromogenic substrates is based on creating a molecule that a specific protease will recognize and cleave. This is achieved by synthesizing a short peptide sequence that mimics the natural cleavage site of the target enzyme. tandfonline.com Attached to this peptide is a chromophore, a molecule that changes color upon release.

A widely used chromophore is p-nitroaniline (pNA). In its intact form, linked to the peptide, the substrate is colorless. However, when a protease cleaves the amide bond between the peptide and the pNA, the free pNA is released. This free pNA has a distinct yellow color that can be measured spectrophotometrically, typically at a wavelength of 405 nm. tandfonline.com The rate of color change is directly proportional to the enzymatic activity, allowing for the quantification of the enzyme's kinetics. tandfonline.com The general mechanism is as follows:

Enzyme + Peptide-pNA (colorless) → Enzyme-Substrate Complex → Enzyme + Peptide + pNA (colored)

This principle allows for sensitive and continuous monitoring of protease activity in various experimental settings.

Significance of H-DL-Val-Leu-Arg-pNA.CH3CO2H within the Landscape of Proteolytic Enzyme Investigation

H-DL-Val-Leu-Arg-pNA.CH3CO2H is a specific chromogenic substrate valued for its utility in studying certain proteases. chemimpex.comchemimpex.com The peptide sequence, Valine-Leucine-Arginine, is designed to be recognized and cleaved by specific proteolytic enzymes. The presence of the p-nitroanilide group allows for the colorimetric detection of this cleavage. researchgate.net

This compound is particularly useful in biochemical assays to measure enzyme kinetics and inhibition. chemimpex.comchemimpex.com Its structure, featuring a combination of specific amino acids, contributes to its stability and solubility, making it a reliable tool in laboratory settings. chemimpex.com For instance, similar peptide-pNA substrates have been instrumental in studying enzymes from various sources, including those involved in blood coagulation and venom. nih.govnih.gov The DL-form of Valine indicates a mixture of D and L stereoisomers, which can influence its interaction with the active site of proteases. The acetate (B1210297) salt form enhances its solubility and stability for research use. chemimpex.com

Properties

Molecular Formula |

C25H42N8O7 |

|---|---|

Molecular Weight |

566.7 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[(2-amino-3-methylbutanoyl)amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19?;/m0./s1 |

InChI Key |

MBSRKKXVZCDQSH-PCNXCSAASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of H Dl Val Leu Arg Pna Analogues

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for Peptide-pNA Conjugates

Solid-phase peptide synthesis (SPPS) is the cornerstone for creating peptide-p-nitroanilide (pNA) conjugates. creative-peptides.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. smolecule.com Both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies are employed in the synthesis of peptide-pNA conjugates. creative-peptides.com

The general SPPS cycle for these conjugates involves several key steps:

Resin functionalization: A suitable resin, such as a Rink Amide or Wang resin, is functionalized with a pNA analog, like 5-amino-2-nitrobenzoic acid (Anb5,2). nih.gov

Deprotection: The N-terminal protecting group (Fmoc or Boc) of the resin-bound amino acid or peptide is removed. creative-peptides.com

Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. creative-peptides.com

Capping: Any unreacted amino groups are capped, typically with acetic anhydride, to prevent the formation of deletion sequences. creative-peptides.com

Cleavage: Once the desired peptide sequence is assembled, the conjugate is cleaved from the resin support, and all protecting groups are removed. creative-peptides.com

The use of resins pre-loaded with a pNA analog simplifies the synthesis of these chromogenic substrates. nih.gov Heat-assisted SPPS can also be employed to minimize aggregation and steric hindrance during the synthesis of PNA-containing peptides. medsci.org

Strategies for Incorporating p-Nitroanilide (pNA) as a Chromogenic Moiety

The incorporation of p-nitroanilide (pNA) into a peptide sequence creates a chromogenic substrate that releases a colored product upon enzymatic cleavage. oup.combiosynth.com This allows for the convenient spectrophotometric monitoring of protease activity. beilstein-journals.org The synthesis of peptide-pNA conjugates, however, presents challenges due to the low nucleophilicity of the pNA amino group, which is deactivated by the electron-withdrawing nitro group. nih.govbeilstein-journals.org

Several strategies have been developed to overcome this:

Synthesis of an aminoacyl-pNA synthon: This involves first attaching the P1 amino acid (the residue at the cleavage site) to p-nitroaniline, followed by further peptide elongation. beilstein-journals.org

Use of pNA analogs: Analogs like 5-amino-2-nitrobenzoic acid (Anb5,2) can be used as a substitute for pNA to facilitate synthesis. nih.gov

Enzymatic synthesis: Proteinases adsorbed on support materials can catalyze the synthesis of chromogenic peptide substrates in organic media. nih.gov

Upon cleavage of the amide bond between the peptide and the pNA moiety by a protease, the released p-nitroaniline can be quantified by its absorbance, typically around 405-410 nm. nih.govcaymanchem.com

Stereochemical Considerations in Peptide Substrate Design: DL- and D-Amino Acid Configurations in H-DL-Val-Leu-Arg-pNA

The stereochemistry of amino acids is a critical factor in the design of peptide substrates, as it significantly influences their interaction with enzymes. csbsju.edujpt.com Naturally occurring amino acids are typically in the L-configuration. csbsju.edu The designation "DL" in H-DL-Val-Leu-Arg-pNA indicates that the valine residue is a racemic mixture of both D- and L-isomers.

The inclusion of D-amino acids in a peptide substrate can have several effects:

Altered enzyme specificity: Some proteases exhibit a preference for D-amino acids at specific positions. For instance, thrombin has a documented preference for a D-enantiomer of aromatic or hydrophobic residues at the P3 position. ashpublications.org

Increased stability: D-amino acids can confer resistance to degradation by other proteases that are specific for L-amino acids. jpt.com

Conformational changes: The presence of a D-amino acid can alter the peptide's secondary structure, which in turn affects its binding to the target enzyme.

The specific stereochemistry of each amino acid in a peptide substrate is crucial for its intended application and its selectivity for a particular enzyme. nih.gov

Role of the N-Terminal Free Amino Group (H-) in H-DL-Val-Leu-Arg-pNA Structure and Reactivity

The N-terminus of a peptide refers to the end with a free amine group (-NH2). wikipedia.orgcreative-proteomics.com In H-DL-Val-Leu-Arg-pNA, the "H-" signifies that this N-terminal amine group is unprotected. This free amino group plays a significant role in the structure and reactivity of the peptide.

Key functions of the N-terminal amino group include:

Site for modification: The N-terminus is a primary site for chemical modifications, allowing for the attachment of labels or other functional molecules. tohoku.ac.jpacs.org

Influence on reactivity: The pKa of the N-terminal α-amine differs from that of the ε-amine of lysine (B10760008) side chains, allowing for pH-controlled selective reactions. mdpi.com

Enzymatic recognition: The N-terminal residue is an important determinant of a protein's half-life and can act as a signal for cellular targeting. wikipedia.org

In the context of H-DL-Val-Leu-Arg-pNA, the free N-terminal amine is a crucial feature for its interaction with proteases and for potential further chemical derivatization.

Impact of Counter-ions, such as Acetate (B1210297) (CH3CO2H), on Substrate Formulations

Peptides synthesized via SPPS are often obtained as salts, with counter-ions that are introduced during the synthesis and purification processes. google.comresearchgate.net Trifluoroacetic acid (TFA) is commonly used for cleavage from the resin, resulting in a TFA salt. researchgate.netthermofisher.com However, for many applications, it is desirable to exchange this for a more biocompatible counter-ion, such as acetate (CH3CO2H). google.commdpi.com

The counter-ion can significantly impact the properties of the peptide substrate:

Stability: The choice of counter-ion can influence the stability of the peptide during storage and in solution. nih.govmdpi.com

Biological activity: Different counter-ions can sometimes lead to variations in the biological activity of a peptide. nih.gov

Secondary structure: Counter-ions can also affect the secondary structure of peptides. nih.gov

Acetate is a frequently used counter-ion in peptide formulations due to its pharmaceutical acceptability. nih.govgoogle.com The presence of acetate as the counter-ion in H-DL-Val-Leu-Arg-pNA.CH3CO2H can therefore influence its handling, stability, and performance in enzymatic assays.

Biochemical Characterization and Enzymatic Hydrolysis Kinetics of H Dl Val Leu Arg Pna

General Principles of Spectrophotometric Enzyme Activity Measurement using H-DL-Val-Leu-Arg-pNA

The measurement of enzyme activity using H-DL-Val-Leu-Arg-pNA is based on the principles of spectrophotometry. creative-enzymes.com This compound is a chromogenic substrate, meaning it releases a colored product upon enzymatic cleavage. The substrate itself consists of a tripeptide sequence (Val-Leu-Arg) linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless.

When a suitable proteolytic enzyme cleaves the peptide bond between the C-terminal arginine (Arg) and the pNA group, the pNA is released. tandfonline.comchemimpex.com Free p-nitroaniline in solution has a distinct yellow color and strongly absorbs light at a specific wavelength, typically between 405 and 410 nm. tandfonline.comnih.govnih.govacs.org

The general process for a typical assay involves the following steps:

An enzyme solution is incubated with the H-DL-Val-Leu-Arg-pNA substrate in a suitable buffer system and at a controlled temperature and pH. tandfonline.com

As the enzyme hydrolyzes the substrate, the concentration of free pNA increases over time.

A spectrophotometer is used to continuously monitor the increase in absorbance at the optimal wavelength (e.g., 410 nm). creative-enzymes.comtandfonline.com

The rate of the reaction, which is directly proportional to the enzyme's activity, is determined from the initial linear rate of absorbance increase. creative-enzymes.com

This method allows for the sensitive and continuous monitoring of enzyme kinetics. creative-enzymes.com The rate of substrate hydrolysis can be precisely quantified using the Beer-Lambert law, often by referencing a standard curve of known pNA concentrations or by using the molar extinction coefficient of pNA. nih.gov For instance, the total substrate concentration in a sample can be determined by measuring the amount of pNA released after complete hydrolysis by a potent enzyme like bovine β-trypsin. tandfonline.com

Substrate Specificity Profiling of H-DL-Val-Leu-Arg-pNA against Serine Proteases

Serine proteases are a large family of enzymes that utilize a key serine residue in their active site for catalysis. purdue.edu They often exhibit high specificity, preferentially cleaving peptide bonds adjacent to particular amino acid residues. purdue.edu H-DL-Val-Leu-Arg-pNA, with arginine at the P1 position (the residue immediately preceding the cleavage site), is designed as a substrate for trypsin-like proteases, which typically cleave after basic amino acid residues like arginine or lysine (B10760008). purdue.edu

Hydrolysis by Kallikrein Family Enzymes (Glandular, Tissue, Plasma)

H-DL-Val-Leu-Arg-pNA has been established as a substrate for various members of the kallikrein family. Human tissue kallikrein (hK1) efficiently catalyzes the hydrolysis of D-Val-Leu-Arg-pNA. tandfonline.com Studies have detailed the kinetic parameters of this interaction and have shown that the enzyme's activity can be influenced by various cations. tandfonline.com A recombinant, chimeric form of human kallikrein 4 (KLK4) has also been shown to cleave Val-Leu-Arg-pNA, indicating a trypsin-like substrate specificity. citius.technology Furthermore, a kallikrein-like enzyme isolated from the venom of the bushmaster snake (Lachesis muta muta) demonstrates amidolytic activity on Val-Leu-Arg-pNA. ufmg.br The substrate is also hydrolyzed by basic arginine amidases from human seminal plasma, whose activity can be inhibited by human seminal plasma trypsinlike proteinase inhibitor (HSTPI). tandfonline.com

Interaction with Plasmin and Fibrinolytic Enzymes

While plasmin is a trypsin-like serine protease involved in fibrinolysis, its substrate preference differs slightly. Plasmin preferentially cleaves after lysine residues. medchemexpress.com Consequently, substrates like H-D-Val-Leu-Lys-pNA are considered highly specific for plasmin. medchemexpress.comnih.gov In contrast, H-DL-Val-Leu-Arg-pNA is generally not a preferred substrate for plasmin. researchgate.net Research on a fibrinolytic enzyme from Bacillus subtilis DC33 also found that it did not degrade D-Val-Leu-Arg-pNA, further highlighting the substrate's specificity. wur.nl This distinction makes H-DL-Val-Leu-Arg-pNA useful for differentiating between kallikrein and plasmin activity in biological samples.

Susceptibility to Trypsin and Trypsin-like Proteases

As a quintessential trypsin-like protease, trypsin readily cleaves peptide bonds after arginine residues and is therefore capable of hydrolyzing H-DL-Val-Leu-Arg-pNA. Bovine trypsin is often used to achieve complete hydrolysis of the substrate for calibration purposes in enzyme assays. tandfonline.com Human tryptase ε, another serine protease, was tested against a panel of trypsin-susceptible substrates, including H-D-Val-Leu-Arg-pNA, although it did not show activity towards this particular peptide. nih.gov However, human serine protease 33 (PRSS33), which has amidolytic activity, is known to cleave H-DL-Val-Leu-Arg-pNA. uniprot.org

Cleavage by Other Relevant Proteolytic Enzymes (e.g., from Xenorhabdus nematophila)

An extracellular protease, designated protease II, from the insect-pathogenic bacterium Xenorhabdus nematophila, has been shown to effectively digest DL-Val-Leu-Arg-pNA. nih.govasm.orgresearchgate.netcapes.gov.br This enzyme, which plays a role in insect immunosuppression, is a serine protease with an optimal pH of 7. nih.govasm.org The ability of this bacterial protease to cleave H-DL-Val-Leu-Arg-pNA has been quantitatively characterized, providing specific kinetic values for the interaction. nih.govasm.org

Quantitative Enzyme Kinetic Analysis of H-DL-Val-Leu-Arg-pNA Cleavage

The hydrolysis of H-DL-Val-Leu-Arg-pNA by various enzymes has been subjected to detailed kinetic analysis to determine key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates higher affinity.

Kinetic parameters for the cleavage of this substrate by several enzymes have been reported in the literature. For example, the hydrolysis of D-Val-Leu-Arg-pNA by human tissue kallikrein (hK1) was studied in detail, yielding specific kinetic constants. tandfonline.com Similarly, the interaction between protease II from Xenorhabdus nematophila and DL-Val-Leu-Arg-pNA was characterized with defined Km and Vmax values. nih.govasm.org Human serine protease 33 (PRSS33) has also been analyzed, showing a Km of 6.9 mM for the substrate. uniprot.org

The interactive table below summarizes some of the reported kinetic data.

Table 1: Enzyme Kinetic Parameters for H-DL-Val-Leu-Arg-pNA Hydrolysis

| Enzyme | Source Organism/Tissue | Km (µM) | Vmax (µM/min) | Additional Notes |

|---|---|---|---|---|

| Protease II | Xenorhabdus nematophila | 429 | 0.3830 | Assays performed at room temperature. nih.govasm.org |

| Human Tissue Kallikrein (hK1) | Human | 8.8 | 0.0071 (pmol/min) | Data for control conditions without added salts at pH 9.0, 37°C. tandfonline.com |

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten kinetic parameters, Km and Vmax, describe the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. Vmax represents the maximum rate of reaction, while Km, the Michaelis constant, is the substrate concentration at which the reaction rate is half of Vmax. These parameters are fundamental in understanding enzyme-substrate interactions.

The hydrolysis of H-DL-Val-Leu-Arg-pNA by various enzymes follows Michaelis-Menten kinetics. tandfonline.com For instance, when hydrolyzed by protease II from Xenorhabdus nematophila, the Vmax was determined to be 0.3830 μM/min with a Km of 429 μM. researchgate.net Similarly, human tissue kallikrein (hK1) also exhibits Michaelis-Menten kinetics when hydrolyzing this substrate. tandfonline.com The kinetic parameters for hK1-catalyzed hydrolysis have been determined in the absence and presence of different cations. tandfonline.com

Interactive Data Table: Michaelis-Menten Parameters for H-DL-Val-Leu-Arg-pNA Hydrolysis

| Enzyme | Vmax | Km | Source |

| Protease II (Xenorhabdus nematophila) | 0.3830 µM/min | 429 µM | researchgate.net |

| Human Tissue Kallikrein (hK1) | Varies with conditions | Varies with conditions | tandfonline.com |

Evaluation of Catalytic Efficiency (kcat/Km) for various Enzymes

The catalytic efficiency, represented by the kcat/Km ratio, is a measure of how efficiently an enzyme converts a substrate into a product. aklectures.com It is often referred to as the specificity constant and is a useful index for comparing the relative rates of an enzyme acting on different substrates. nih.gov A higher kcat/Km value indicates a more efficient enzyme.

The catalytic efficiency of enzymes with H-DL-Val-Leu-Arg-pNA has been a subject of study. For example, cod trypsin I has been analyzed for its catalytic efficiency towards this substrate, among others. skemman.is The study indicated that the efficiency (kcat/Km) was higher for substrates with large amino acid side chains in the P2 and P3 positions. skemman.is This highlights the importance of substrate structure in determining the rate of enzymatic catalysis. While specific kcat/Km values for H-DL-Val-Leu-Arg-pNA are not always explicitly stated in the provided context, the methodology for their determination is well-established. skemman.is

Influence of Environmental Factors on Enzymatic Activity with H-DL-Val-Leu-Arg-pNA

The enzymatic hydrolysis of H-DL-Val-Leu-Arg-pNA is significantly influenced by environmental conditions such as pH and the presence of ions.

Effects of Ionic Strength and Specific Cations on Enzyme-Substrate Interactions

The ionic strength of the buffer and the presence of specific cations can also modulate the enzymatic hydrolysis of H-DL-Val-Leu-Arg-pNA. For human tissue kallikrein (hK1), the effects of various chloride salts of sodium, potassium, calcium, magnesium, and aluminum have been investigated. tandfonline.com The study revealed that sodium, potassium, calcium, and magnesium act as linear competitive inhibitors. tandfonline.com Divalent cations were found to be more potent inhibitors than monovalent cations. tandfonline.com Aluminum, however, exhibited a linear mixed inhibition, binding to both the free enzyme and the enzyme-substrate complex, and was the most potent inhibitor among the tested cations. tandfonline.com In some cases, an increase in ionic strength can enhance enzymatic activity; for example, NaCl at 100 mM was shown to increase the activity of a dipeptidase at pH 7.0. asm.org

Interactive Data Table: Effect of Cations on Human Tissue Kallikrein (hK1) Activity with H-DL-Val-Leu-Arg-pNA

| Cation | Type of Inhibition | Potency | Source |

| Sodium (Na+) | Linear Competitive | Less potent than divalent cations | tandfonline.com |

| Potassium (K+) | Linear Competitive | Less potent than divalent cations | tandfonline.com |

| Calcium (Ca2+) | Linear Competitive | More potent than monovalent cations | tandfonline.com |

| Magnesium (Mg2+) | Linear Competitive | More potent than monovalent cations | tandfonline.com |

| Aluminum (Al3+) | Linear Mixed | Most potent inhibitor | tandfonline.com |

Applications of H Dl Val Leu Arg Pna in Academic Biochemical Research

Development and Optimization of in vitro Enzyme Activity Assays

H-DL-Val-Leu-Arg-pNA is frequently employed in the development and optimization of in vitro enzyme activity assays, particularly for serine proteases. chemimpex.comdiapharma.com These assays are crucial for determining enzyme kinetics, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). nih.gov For instance, in a study of an extracellular protease from Xenorhabdus nematophila, kinetic assays were performed using H-DL-Val-Leu-Arg-pNA to determine the Vmax and Km values, which were found to be 0.3830 μM/min and 429 μM, respectively. nih.gov The assay conditions, including pH and temperature, can be varied to determine the optimal conditions for enzyme activity. nih.gov In the same study, the optimal pH for the protease was determined to be 7.0 by measuring the hydrolysis of H-DL-Val-Leu-Arg-pNA across a pH range of 2 to 11. nih.gov

The versatility of this substrate allows for its use in various research contexts. It has been used to measure the activity of tissue kallikrein (TK) in studies of airway inflammation and to characterize recombinant human tissue kallikrein expressed in Chlamydomonas reinhardtii. nih.govsemanticscholar.org The release of p-nitroaniline provides a direct and quantifiable measure of enzymatic activity, making it a reliable tool for researchers. nih.govnih.gov

Screening and Characterization of Protease Inhibitors utilizing H-DL-Val-Leu-Arg-pNA

The chromogenic assay using H-DL-Val-Leu-Arg-pNA is also a powerful method for screening and characterizing protease inhibitors. chemimpex.com By measuring the reduction in the rate of pNA release in the presence of a potential inhibitor, researchers can determine the inhibitor's efficacy and mode of action. nih.gov

For example, the inhibition profile of a purified protease from Xenorhabdus nematophila was evaluated using H-DL-Val-Leu-Arg-pNA as the substrate. The study found that the protease activity was significantly inhibited by Pefabloc SC (93%) and chymostatin (B1668925) (45%), while other inhibitors like leupeptin (B1674832) and aprotinin (B3435010) had no effect. nih.gov This demonstrates the utility of H-DL-Val-Leu-Arg-pNA in identifying specific inhibitors for a given protease.

This approach is not limited to microbial proteases. The substrate has been used in the development of specific inhibitors for enzymes involved in the fibrinolytic system, such as plasmin and plasma kallikrein. The ability to screen for and characterize inhibitors is crucial for drug development and for understanding the regulation of proteolytic pathways. chemimpex.com

Mechanistic Studies of Protease-Substrate Recognition

The interaction between a protease and its substrate is a highly specific process, and H-DL-Val-Leu-Arg-pNA can be used to probe the determinants of this recognition. diapharma.comnih.gov The amino acid sequence of the substrate plays a crucial role in how it fits into the active site of the enzyme. diapharma.com By comparing the hydrolysis of H-DL-Val-Leu-Arg-pNA with that of other synthetic substrates with different amino acid sequences, researchers can gain insights into the substrate specificity of a particular protease. nih.govdiapharma.com

For example, studies on trypsin-like proteases have utilized various peptide substrates to understand the role of specific amino acid residues in substrate binding and catalysis. mdpi.com While not directly mentioning H-DL-Val-Leu-Arg-pNA, these studies highlight the general approach of using a panel of substrates to map the specificity of the enzyme's active site. The cleavage of H-DL-Val-Leu-Arg-pNA by a particular protease indicates a preference for arginine at the P1 position (the amino acid residue immediately preceding the cleavage site). diapharma.com

The specificity of serine proteases is often not absolute, and a single enzyme may act on various substrates at different rates. diapharma.com By quantifying these differences in reaction rates with substrates like H-DL-Val-Leu-Arg-pNA, researchers can build a detailed picture of the enzyme's substrate recognition profile.

Use in Understanding Biological Pathways Involving Specific Proteases (e.g., Kallikrein-Kinin System, Fibrinolysis)

H-DL-Val-Leu-Arg-pNA is a valuable tool for studying complex biological pathways where proteases play a key regulatory role, such as the kallikrein-kinin system and fibrinolysis. nih.govnih.gov The kallikrein-kinin system is involved in physiological processes like blood pressure regulation and inflammation, and tissue kallikrein (KLK1) is a key enzyme in this pathway. citius.technology H-DL-Val-Leu-Arg-pNA, also known as S-2266, is a chromogenic substrate for glandular kallikrein and can be used to determine its activity. novoprolabs.com This allows researchers to investigate the role of kallikrein in various physiological and pathological conditions. nih.govtandfonline.com

In the context of fibrinolysis (the breakdown of blood clots), H-DL-Val-Leu-Arg-pNA can act as a substrate for tissue-type plasminogen activator (t-PA), an enzyme that converts plasminogen to the active fibrin-degrading enzyme, plasmin. novoprolabs.commedchemexpress.com While it is also a substrate for other proteases, its use in conjunction with specific inhibitors and other substrates can help to dissect the roles of different enzymes in the fibrinolytic cascade. nih.govnih.gov

Comparative Analysis of H-DL-Val-Leu-Arg-pNA with Other Chromogenic and Fluorogenic Substrates

The choice of substrate is a critical consideration in any enzyme assay. H-DL-Val-Leu-Arg-pNA is one of many available chromogenic and fluorogenic substrates, and its suitability depends on the specific application. biosynth.com Chromogenic substrates like H-DL-Val-Leu-Arg-pNA are generally well-suited for quantifying enzyme activity in solution, such as in multi-well plate assays for high-throughput screening. biosynth.com

However, for applications requiring higher sensitivity, fluorogenic substrates may be preferred. biosynth.com Fluorogenic substrates can be 10 to 100 times more sensitive than their chromogenic counterparts. biosynth.com

Researchers often compare the activity of an enzyme on a panel of different substrates to get a more complete picture of its specificity. For instance, a study on a protease from Xenorhabdus nematophila compared its activity on H-DL-Val-Leu-Arg-pNA with its activity on N-tosyl-Gly-Pro-Arg-pNA. nih.gov Similarly, research on a recombinant serine proteinase from Haemaphysalis longicornis compared its hydrolyzing activity on various substrates, including Bz-(DL)-Arg-pNA and Z-Ala-Ala-Leu-pNA. researchgate.net Such comparative analyses are essential for selecting the most appropriate substrate for a given study and for thoroughly characterizing the enzyme of interest. diapharma.com

Advanced Research Directions and Analog Development for H Dl Val Leu Arg Pna

Design and Synthesis of Peptide Substrate Analogs based on H-DL-Val-Leu-Arg-pNA

The design of analogs based on the H-DL-Val-Leu-Arg-pNA sequence is a key strategy for refining substrate specificity, enhancing kinetic properties, and improving stability. nih.gov Synthetic modifications can be systematically introduced at several positions within the peptide to achieve these goals.

Key Design Strategies:

P1 Residue Modification: The Arginine (Arg) at the P1 position is the primary determinant for cleavage by trypsin-like serine proteases. Substituting Arg with other basic residues, such as Lysine (B10760008) (Lys), can alter the substrate's preference for different enzymes. For example, the analog H-D-Val-Leu-Lys-pNA (S-2251) shows a relative specificity for plasmin over enzymes like thrombin and Factor Xa. nih.gov

P2 and P3 Residue Modification: The P2 Leucine (Leu) and P3 D-Valine (D-Val) residues contribute significantly to binding affinity and selectivity by interacting with the corresponding S2 and S3 pockets of the target enzyme. hzdr.de Introducing unnatural amino acids, such as 1-aminocyclopentanoic acid, or backbone modifications like N-methylation at these positions can enhance proteolytic stability and modulate enzyme recognition. nih.govnih.gov The inclusion of a D-amino acid at the P3 position, as in the parent compound, is a common strategy to increase resistance to degradation by other proteases and to confer a specific peptide conformation. nih.govnih.gov

Reporter Group Exchange: The chromogenic pNA group can be replaced with more sensitive reporter molecules. Fluorogenic groups, such as 7-amino-4-methylcoumarin (B1665955) (AMC), are frequently used to create analogs like H-D-Val-Leu-Arg-AMC. core.ac.uk These fluorogenic substrates offer significantly lower detection limits, making them ideal for assays with low enzyme concentrations. biosynth.com

Table 1: Strategies for Analog Development from H-DL-Val-Leu-Arg-pNA

| Modification Strategy | Position | Example of Change | Purpose | Citation |

|---|---|---|---|---|

| P1 Amino Acid Substitution | Arginine (P1) | Arg → Lys | Alter enzyme specificity (e.g., towards plasmin) | nih.gov |

| P2/P3 Amino Acid Substitution | Valine (P3), Leucine (P2) | Introduce unnatural amino acids | Modulate binding affinity and probe enzyme pockets | hzdr.denih.gov |

| Backbone Modification | Peptide Backbone | L-amino acid → D-amino acid; N-methylation | Increase proteolytic stability | nih.gov |

Exploration of Structure-Activity Relationships through H-DL-Val-Leu-Arg-pNA Modifications

Modifying the H-DL-Val-Leu-Arg-pNA sequence provides a direct method for probing the active site of target proteases and understanding the structural basis of their specificity. Such structure-activity relationship (SAR) studies are crucial for designing selective inhibitors and diagnostic substrates.

The interaction between a peptide substrate and a protease is defined by the fit of the substrate's amino acid side chains (P-sites) into the corresponding binding pockets (S-sites) of the enzyme. hzdr.de By systematically altering the P1, P2, and P3 residues of H-DL-Val-Leu-Arg-pNA, researchers can map the chemical and steric preferences of the S1, S2, and S3 pockets.

For instance, studies on cathepsin B have demonstrated the importance of the P2 residue in determining kinetic efficiency. hzdr.de While the S2 pocket of cathepsin B contains an acidic glutamate (B1630785) residue, which might suggest a preference for basic amino acids, experimental data from substrate analogs showed a preference for non-basic residues. hzdr.de A similar approach can be applied using a library of H-DL-Val-X-Arg-pNA analogs to map the S2 pocket of other target enzymes.

Table 2: Relative Enzymatic Efficiency (kcat/Km) Based on P2 Residue Modification in a Cbz-X-Arg-AMC Substrate Series for Cathepsin B

| P2 Amino Acid (X) | Relative Efficiency | Citation |

|---|---|---|

| Phenylalanine | Highest | hzdr.de |

| Arginine | High | hzdr.de |

| Leucine | High | hzdr.de |

This table illustrates the principle of P2 modification, based on data from a comparable substrate series, to determine enzyme subsite preferences.

The D-configuration of the valine residue is a critical modification. Studies on other proteases have shown that the stereochemistry of a substrate's amino acids is crucial for both binding (KM) and catalysis (kcat). nih.gov Analyzing the kinetic parameters of both L-Val and D-Val containing analogs can quantify the enzyme's stereochemical preference at the S3 subsite.

Integration of H-DL-Val-Leu-Arg-pNA-based Assays in High-Throughput Screening Platforms

The properties of H-DL-Val-Leu-Arg-pNA make it highly suitable for high-throughput screening (HTS) applications aimed at discovering novel protease inhibitors. biosynth.com The assay principle is straightforward: in the presence of an active enzyme, the peptide is cleaved at the C-terminal side of the arginine residue, releasing the yellow chromophore p-nitroaniline (pNA). The rate of color development is directly proportional to the enzyme's activity and can be easily measured over time using a spectrophotometer. biosynth.com

This type of chromogenic assay is readily adaptable to the multi-well plate formats (e.g., 96- or 384-well plates) used in HTS. biosynth.com The process allows for the simultaneous testing of thousands of compounds from chemical libraries to identify those that inhibit the enzymatic reaction. The robustness and cost-effectiveness of chromogenic substrates are significant advantages for large-scale screening campaigns. biosynth.com

Computational Modeling and Molecular Dynamics Simulations of H-DL-Val-Leu-Arg-pNA with Target Enzymes

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interaction between H-DL-Val-Leu-Arg-pNA and its target enzymes at an atomic level. nih.govmdpi.com

Molecular Docking: This technique predicts the most likely binding pose of the substrate within the enzyme's active site. nih.gov For H-DL-Val-Leu-Arg-pNA, docking studies can visualize how the positively charged guanidinium (B1211019) group of the P1-Arginine residue forms salt bridges within the negatively charged S1 specificity pocket of a trypsin-like protease. It can also reveal hydrophobic interactions involving the P2-Leucine and P3-D-Valine residues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior and stability of the enzyme-substrate complex over time. mdpi.comcnr.it These simulations can reveal how the binding of the substrate induces conformational changes in the enzyme, the role of specific hydrogen bonds in stabilizing the complex, and the influence of solvent molecules on the interaction. mdpi.com These in silico studies can guide the rational design of new substrate analogs or inhibitors with improved binding affinity or selectivity. nih.gov

Potential for H-DL-Val-Leu-Arg-pNA in Studying Novel Proteases and their Biological Roles

H-DL-Val-Leu-Arg-pNA is a valuable tool for the functional characterization of newly discovered or uncharacterized proteases. google.com Because it is specifically designed to be cleaved by enzymes that recognize arginine at the P1 position, it can be used as a screening tool to identify this type of activity in complex biological samples or from recombinant proteins of unknown function.

A definitive example of this application is the characterization of Serine Protease 33 (PRSS33). genecards.org Research has shown that PRSS33 possesses amidolytic activity, and H-DL-Val-Leu-Arg-pNA was used as the substrate to measure this function. The study determined that PRSS33 cleaves the substrate after the Arg residue, establishing its identity as a trypsin-like serine protease. genecards.org The kinetic analysis yielded a Michaelis-Menten constant (KM) of 6.9 mM for the interaction between PRSS33 and H-DL-Val-Leu-Arg-pNA. genecards.org This demonstrates the substrate's utility in assigning a biochemical function to a previously less-understood gene product, thereby contributing to our understanding of its potential biological roles.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.